

Ravuconazole-d4: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ravuconazole-d4

Cat. No.: B12416285

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravuconazole is a potent, broad-spectrum triazole antifungal agent. This document provides an in-depth technical overview of **Ravuconazole-d4**, a deuterated isotopologue of Ravuconazole, often used as an internal standard in analytical studies. The information presented herein is intended to support research, development, and analytical applications of this compound. While the development of Ravuconazole was discontinued in 2007, its potent antifungal activity and that of its prodrug, Fosravuconazole, continue to be of interest to the scientific community.[1]

Chemical and Physical Properties

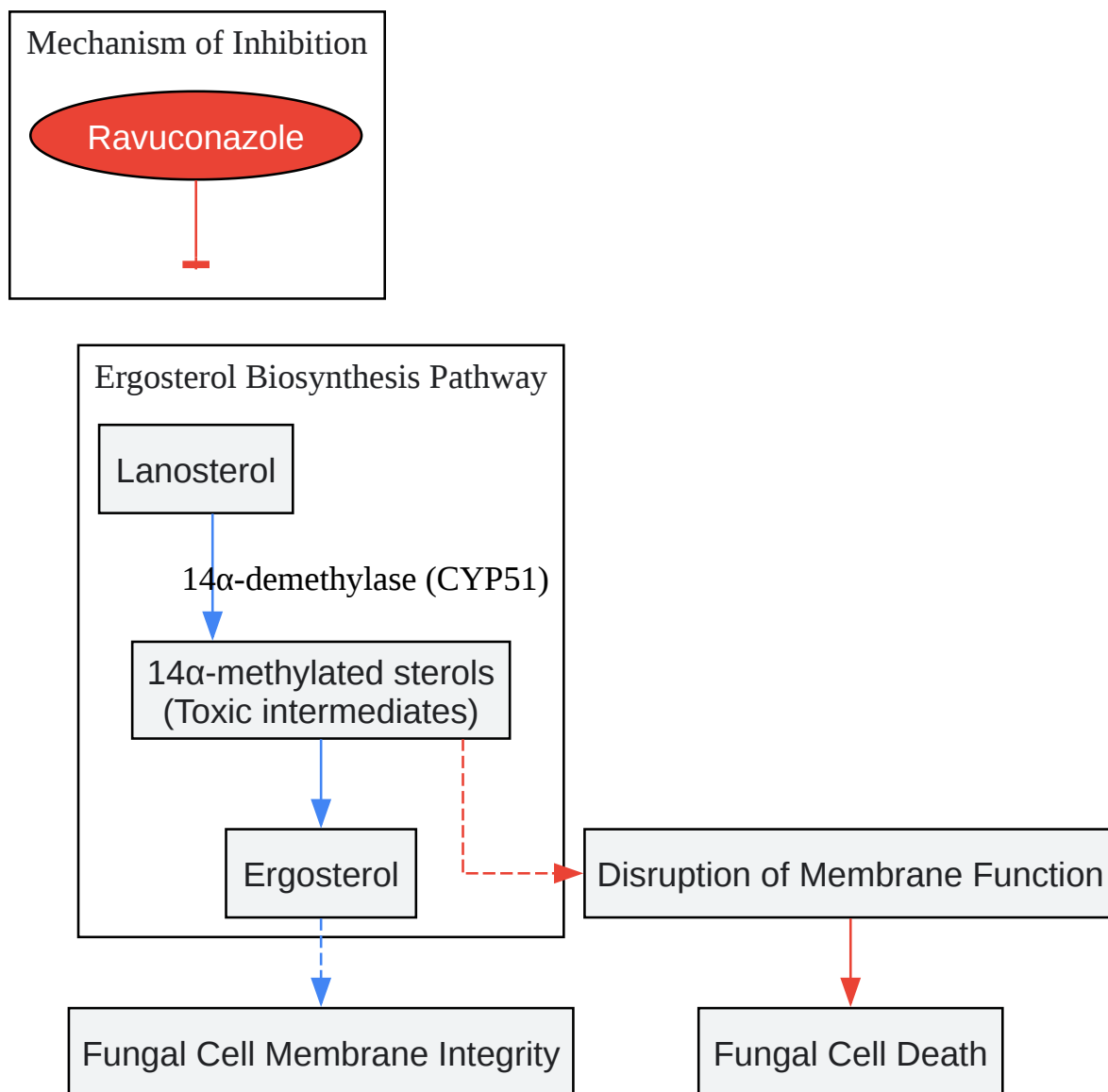
Ravuconazole-d4 is a labeled form of Ravuconazole, an ergosterol biosynthesis inhibitor with antifungal properties.[2] The key identifiers and properties are summarized below.

Property	Value	Source
CAS Number	1329499-27-5	[3] [4] [5]
182760-06-1 (unlabeled)	[2]	
Molecular Formula	C ₂₂ H ₁₃ D ₄ F ₂ N ₅ OS	[2] [4] [5]
Molecular Weight	441.49 g/mol	[2] [4] [5]
Synonyms	4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile-d ₄ ; BMS 207147-d ₄ ; ER 30346-d ₄	[4] [5]

Mechanism of Action

As with other azole antifungals, Ravuconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14 α -demethylase.[\[2\]](#)[\[6\]](#) This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating fluidity.

Inhibition of 14 α -demethylase leads to the depletion of ergosterol and the accumulation of toxic 14 α -methylated sterols in the fungal cell membrane. This disruption of membrane structure and function increases permeability, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[\[7\]](#)



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Figure 1: Mechanism of action of Ravuconazole in the fungal ergosterol biosynthesis pathway.

In Vitro Antifungal Activity

Ravuconazole has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including yeasts and filamentous fungi. Its activity is often comparable to or greater than that of other azoles like itraconazole and voriconazole.

Activity against *Candida* Species

Ravuconazole is highly active against various *Candida* species, including fluconazole-susceptible and resistant strains.[3][8]

Organism (Number of Isolates)	Ravuconazole MIC ₅₀ (µg/mL)	Ravuconazole MIC ₉₀ (µg/mL)
<i>Candida albicans</i> (3,679)	0.015	0.03
<i>Candida glabrata</i> (983)	0.25	1
<i>Candida parapsilosis</i> (921)	0.03	0.12
<i>Candida tropicalis</i> (795)	0.03	0.12
<i>Candida krusei</i> (227)	0.12	0.25
Data compiled from Pfaller et al., 2002.		

Activity against *Aspergillus* Species and Other Filamentous Fungi

Ravuconazole has also shown excellent in vitro activity against *Aspergillus* species and other filamentous fungi.[9]

Organism (Number of Isolates)	Ravuconazole MIC ₅₀ (µg/mL)	Ravuconazole MIC ₉₀ (µg/mL)
<i>Aspergillus fumigatus</i> (114)	0.5	1
<i>Aspergillus flavus</i> (13)	0.5	1
<i>Aspergillus niger</i> (22)	0.5	1
<i>Aspergillus terreus</i> (8)	1	2
Data compiled from Pfaller et al., 2002.		

Pharmacokinetics

Pharmacokinetic studies in animal models have demonstrated favorable properties for Ravuconazole, including a long elimination half-life.

Murine Pharmacokinetic Parameters

Single-dose oral pharmacokinetic parameters of Ravuconazole in neutropenic infected ICR/Swiss mice are presented below.

Dose (mg/kg)	Peak Serum Level (µg/mL)	AUC (mg·h/L)	Elimination Half-life (h)
10	0.36 ± 0.01	3.4	3.9 - 4.8
40	-	-	3.9 - 4.8
160	4.37 ± 0.64	48	3.9 - 4.8

Data from Andes et al., 2003.[5]

In these studies, protein binding was determined to be 95.8%.[5]

Rabbit Pharmacokinetic Parameters

Following intravenous administration of the prodrug BMS-379224 in rabbits, the pharmacokinetic parameters of Ravuconazole were determined.

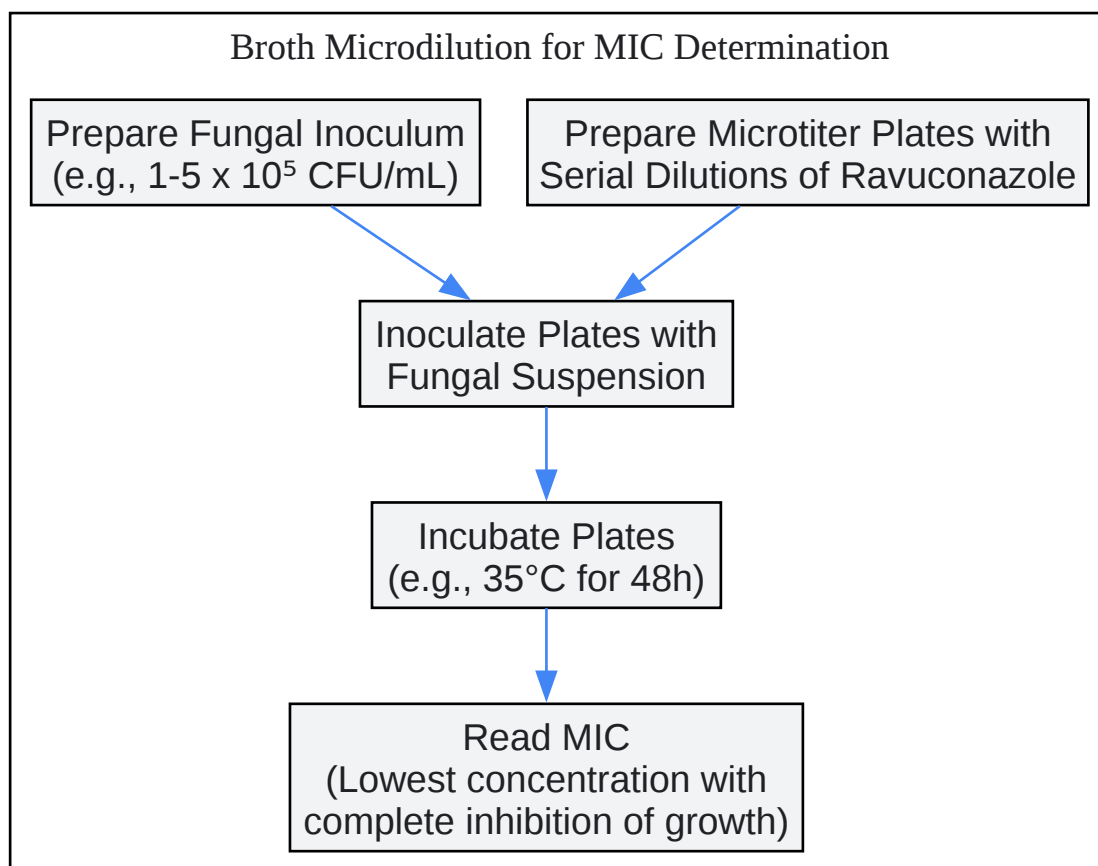
Dose (mg/kg)	C _{max} (mg/L)	AUC ₀₋₁ (mg·h/L)	V _{ss} (L/kg)	CL (L/h/kg)	Terminal Half-life (h)
1.25	2.03	5.80	5.16 - 6.43	0.25 - 0.18	20.55 - 26.34
40	58.82	234.21	5.16 - 6.43	0.25 - 0.18	20.55 - 26.34

Data from Groll et al., 2005.[10]

Experimental Protocols

In Vitro Susceptibility Testing

A common method for determining the in vitro activity of antifungal agents is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).



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Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Ravuconazole.

Methodology:

- **Inoculum Preparation:** Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined colony-forming unit (CFU)/mL concentration.
- **Drug Dilution:** Ravuconazole is serially diluted in a liquid medium, such as RPMI 1640, in microtiter plates.

- **Inoculation:** Each well of the microtiter plate is inoculated with the prepared fungal suspension.
- **Incubation:** The plates are incubated under controlled conditions (e.g., 35°C for 24-48 hours).
- **MIC Determination:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that completely inhibits visible fungal growth.

In Vivo Pharmacokinetic Studies

Animal models are crucial for determining the pharmacokinetic profile of a drug.

Methodology:

- **Animal Model:** A suitable animal model (e.g., mice, rabbits) is selected. For studies in infected models, animals are immunosuppressed and then infected with the fungal pathogen.
- **Drug Administration:** Ravuconazole or its prodrug is administered to the animals via a specific route (e.g., oral gavage, intravenous injection) at various doses.
- **Sample Collection:** Blood samples are collected at predetermined time points after drug administration.
- **Sample Processing:** Plasma or serum is separated from the blood samples.
- **Drug Concentration Analysis:** The concentration of Ravuconazole in the plasma/serum samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
- **Pharmacokinetic Analysis:** The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including C_{max}, AUC, and elimination half-life.

Synthesis

The chemical synthesis of Ravuconazole is a multi-step process. An efficient, multikilogram scale preparation has been described, highlighting a controlled Grignard reagent formation

monitored by Fourier Transform Infrared (FTIR) spectroscopy.[1] A key intermediate in the synthesis is (2S, 3S)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butyronitrile.[11]

Conclusion

Ravuconazole-d4 serves as an essential tool for the analytical quantification of Ravuconazole. The parent compound, Ravuconazole, exhibits potent and broad-spectrum antifungal activity by targeting the fungal ergosterol biosynthesis pathway. Its favorable in vitro activity and pharmacokinetic profile have been demonstrated in numerous studies. This technical guide provides a comprehensive summary of the key data and methodologies relevant to researchers and professionals in the field of antifungal drug development.

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